Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound is a derivative of “Methyl 3-aminothiophene-2-carboxylate”, which is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Scientific Research Applications
Pharmacological Potential
Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate and its derivatives have been explored in pharmacological research. Chapman et al. (1971) investigated the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, for preliminary pharmacological studies (Chapman et al., 1971).
Chemical Synthesis and Reactivity
The compound has been used in chemical synthesis, particularly in C–N coupling reactions. Queiroz et al. (2007) demonstrated the synthesis of di(hetero)arylamines via Buchwald–Hartwig C–N coupling using methyl 3-aminobenzo[b]thiophene-2-carboxylates (Queiroz et al., 2007).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with potential for photodynamic therapy applications. These compounds, including derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate, show promise for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Aromatic Nucleophilic Substitution in Synthesis
The reactivity of bromo-derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate in aromatic nucleophilic substitution reactions has been studied by Guerrera et al. (1995). These reactions have potential applications in the synthesis of novel organic compounds (Guerrera et al., 1995).
Biological Activity and Synthesis
Y. Mabkhot et al. (2017) explored the synthesis and biological activity of novel compounds combining thiophene and benzimidazole, showcasing the potential biological activity of thiophene-containing compounds, which includes derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate (Mabkhot et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVPNQJOEIEWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate |
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